4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine -

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

Catalog Number: EVT-4761474
CAS Number:
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • α7 Nicotinic Acetylcholine Receptors (α7 nAChRs): These receptors are implicated in various neurological processes, and their modulation is considered a potential therapeutic strategy for conditions like Alzheimer's disease and schizophrenia [ [, ] ].
  • Estrogen Receptors (ERs): These receptors play a crucial role in various physiological processes, and their modulation has been investigated for conditions like osteoporosis, pain-related aversion, and cardiovascular diseases [ [, , , , , , , , , ] ].
  • Androgen Receptors (ARs): These receptors are involved in male sexual development and function, and their modulation is explored for conditions like osteoporosis and prostate cancer [ [, ] ].
Synthesis Analysis

For example, the synthesis of a series of α7 nAChR allosteric modulators, including those based on the 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine scaffold, is described [ [] ]. These syntheses involve reactions like:

  • Imino Diels–Alder reactions: Using cyclopentadiene and Schiff's bases to construct the core cyclopenta[c]quinoline structure [ [, ] ].
  • Amide bond formation: Introducing various substituents, such as sulfonamides, at the 8-position of the core structure [ [] ].
Molecular Structure Analysis

The specific spatial arrangement (stereochemistry) of substituents, particularly at the 3a, 4, and 9b positions, can significantly impact the biological activity of these compounds [ [, ] ].

Mechanism of Action
  • α7 nAChR Modulators: These compounds are believed to exert their effects by binding to an allosteric site within the transmembrane domain of the receptor [ [] ]. This binding modulates the receptor's response to acetylcholine, leading to either potentiation or inhibition of its activity.
  • ER Modulators: These compounds can act as agonists or antagonists depending on the specific derivative and the ER subtype being targeted [ [, , ] ]. Their mechanism often involves binding to the ligand-binding domain of the receptor, influencing its transcriptional activity.
  • AR Modulators: Similar to ER modulators, these compounds can act as agonists or antagonists of ARs, influencing the receptor's transcriptional activity [ [, ] ].
Applications
  • Neurological Disorders: Modulation of α7 nAChRs by compounds like 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744), a derivative of the parent compound, has been investigated as a potential therapeutic approach for cognitive deficits associated with schizophrenia and Alzheimer's disease [ [] ].
  • Osteoporosis: Derivatives like 6-acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d) have been investigated as potential nonsteroidal selective androgen receptor modulators (SARMs) for the treatment of osteoporosis [ [] ].
  • Pain Management: Research suggests that estrogen receptor-β (ERβ) and G protein-coupled estrogen receptor-1 (GPER) in the rostral anterior cingulate cortex contribute to pain-related aversion. Antagonists of ERβ and GPER, often structurally related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine, have shown potential in reducing pain-related aversion in animal models [ [] ].
  • Cardiovascular Diseases: Estrogen receptors play a role in vascular function, and their modulation has been studied in the context of cardiovascular diseases. Compounds like G-1, a GPER agonist, have been investigated for their vasodilatory effects in various vascular beds [ [] ].
  • Cancer Research: The impact of estrogen receptor signaling on B cell malignancies, including Waldenström Macroglobulinemia (WM), has been investigated. GPER agonists, structurally similar to the parent compound, have shown promising anti-tumor activity in preclinical WM models [ [] ].

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) [, ]. It enhances the activity of α7 nAChRs when acetylcholine or other agonists bind to the receptor.

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

  • Compound Description: 4BP-TQS is an allosteric agonist of α7 nAChRs []. Unlike PAMs, which enhance the effects of agonists, 4BP-TQS directly activates the receptor.

4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS)

  • Compound Description: 2BP-TQS acts as a PAM of α7 nAChRs []. It lacks allosteric agonist activity but retains the ability to potentiate acetylcholine-evoked currents.

4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

  • Compound Description: 3BP-TQS exhibits similar activity to 2BP-TQS, functioning as a PAM of α7 nAChRs without allosteric agonist activity [].

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS)

    4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

    • Compound Description: 4IP-TQS, similar to 4CP-TQS, acts as an allosteric agonist at α7 nAChRs, exhibiting unique activation, inactivation, and desensitization properties [].

    4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

    • Compound Description: Unlike other halogenated analogs, 4FP-TQS acts as a PAM of α7 nAChRs and lacks allosteric agonist activity []. Interestingly, it also antagonizes the effects of allosteric agonists like 4BP-TQS.

    (-)-cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

    • Compound Description: This compound functions as an allosteric antagonist at α7 nAChRs []. Unlike PAMs or allosteric agonists, antagonists block the activity of the receptor.

    cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

    • Compound Description: 4MP-TQS acts as a non-desensitizing allosteric agonist of α7 nAChRs []. This means it can activate the receptor without causing the receptor to enter a desensitized state, where it becomes less responsive to stimulation.

    6-Acetamido-N-(2-(8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-2-methylpropyl)nicotinamide (1d)

    • Compound Description: Compound 1d exhibits potent androgen receptor (AR) agonistic activity []. It was designed as a long-tail tetrahydroquinoline (THQ) derivative with a para-acetamide-substituted aromatic group.

    1-(8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)ethane-1,2-diol (S-40542)

    • Compound Description: S-40542 is a novel non-steroidal anti-androgen compound []. It was identified during a study investigating a series of tetrahydroquinoline compounds.

    [4-(Aryl)-3a,4,5,9b-Tetrahydrocyclopenta [c]Quinolin-8-ylmethyl]-8′-(4′-aryl)-3a′,4′,5′,9b′-tetrahydro-3H-cyclopenta[c]quinolines

    • Compound Description: These compounds were synthesized using an indium trichloride-catalyzed intermolecular imino Diels-Alder reaction of cyclopentadiene with Schiff's bases [, ].

    Properties

    Product Name

    4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

    IUPAC Name

    4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

    Molecular Formula

    C18H18N2

    Molecular Weight

    262.3 g/mol

    InChI

    InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2

    InChI Key

    TYPNMGOVFQIUNI-UHFFFAOYSA-N

    SMILES

    C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4

    Canonical SMILES

    C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.